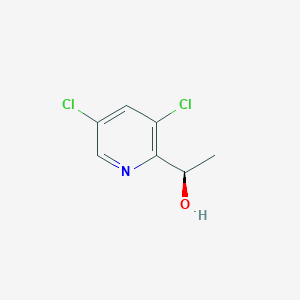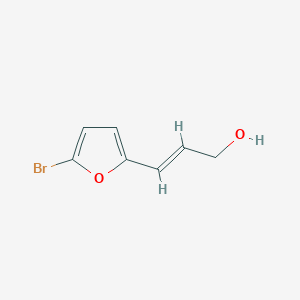
3-(5-Bromofuran-2-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromofuran-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C7H7BrO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position of the furan ring The compound also features a prop-2-en-1-ol group, which is an allylic alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the bromination of furan followed by the introduction of the prop-2-en-1-ol group. The reaction conditions typically include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled temperature and solvent conditions to ensure selective bromination at the 5-position of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
3-(5-Bromofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products Formed
Oxidation: 3-(5-Bromofuran-2-yl)prop-2-enal or 3-(5-Bromofuran-2-yl)prop-2-enoic acid.
Reduction: 3-(5-Hydrofuran-2-yl)prop-2-en-1-ol.
Substitution: 3-(5-Aminofuran-2-yl)prop-2-en-1-ol or 3-(5-Hydroxyfuran-2-yl)prop-2-en-1-ol.
科学的研究の応用
3-(5-Bromofuran-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-(5-Bromofuran-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the allylic alcohol group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
3-(5-Chlorofuran-2-yl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-(5-Iodofuran-2-yl)prop-2-en-1-ol: Similar structure but with an iodine atom instead of bromine.
3-(5-Methylfuran-2-yl)prop-2-en-1-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
3-(5-Bromofuran-2-yl)prop-2-en-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and can influence its biological activity. Additionally, the combination of the furan ring and the allylic alcohol group provides a versatile scaffold for further chemical modifications and applications.
特性
分子式 |
C7H7BrO2 |
|---|---|
分子量 |
203.03 g/mol |
IUPAC名 |
(E)-3-(5-bromofuran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7BrO2/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2/b2-1+ |
InChIキー |
LKPZGNSHZPONOA-OWOJBTEDSA-N |
異性体SMILES |
C1=C(OC(=C1)Br)/C=C/CO |
正規SMILES |
C1=C(OC(=C1)Br)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


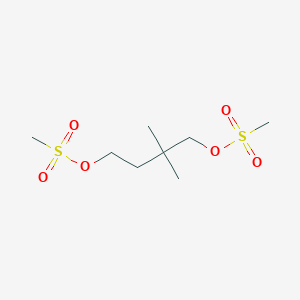
![rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis](/img/structure/B13577808.png)
![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid](/img/structure/B13577810.png)

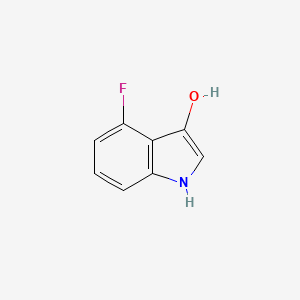
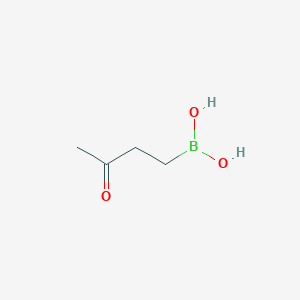
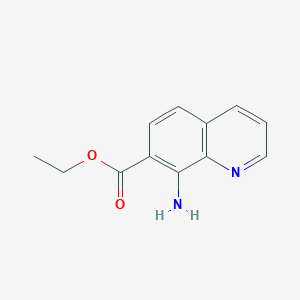
![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)
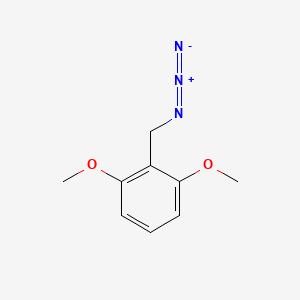
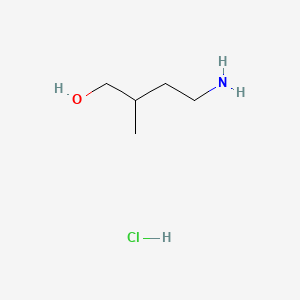
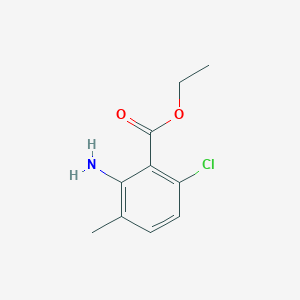
![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)

